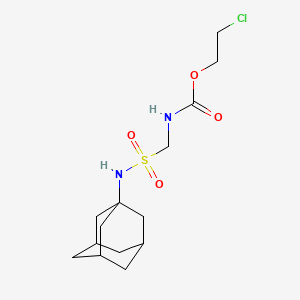![molecular formula C16H8O3 B13754548 Phenanthro[2,3-c]furan-8,10-dione CAS No. 5665-50-9](/img/structure/B13754548.png)
Phenanthro[2,3-c]furan-8,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Phenanthrenedicarboxylic anhydride is an organic compound with the molecular formula C16H8O3 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains two carboxylic anhydride groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Phenanthrenedicarboxylic anhydride can be synthesized through several methods. One common approach involves the reaction of phenanthrene with maleic anhydride in the presence of a catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions with an appropriate solvent like dichloromethane. The resulting product is then purified through recrystallization .
Industrial Production Methods
Industrial production of 2,3-Phenanthrenedicarboxylic anhydride often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Phenanthrenedicarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the anhydride groups to alcohols or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the anhydride groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the anhydride groups under mild conditions.
Major Products Formed
Oxidation: Produces 2,3-phenanthrenedicarboxylic acid.
Reduction: Yields 2,3-phenanthrenediol or other reduced derivatives.
Substitution: Forms various substituted phenanthrene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3-Phenanthrenedicarboxylic anhydride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-Phenanthrenedicarboxylic anhydride involves its reactivity with nucleophiles. The anhydride groups are highly electrophilic and can react with nucleophilic species such as amines, alcohols, and thiols. This reactivity allows the compound to form various derivatives and interact with biological molecules, potentially affecting biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Naphthalenedicarboxylic anhydride
- 1,2-Phthalic anhydride
- 2,3-Pyrazinedicarboxylic anhydride
Uniqueness
2,3-Phenanthrenedicarboxylic anhydride is unique due to its phenanthrene backbone, which imparts distinct chemical properties compared to other anhydrides. Its structure allows for specific interactions and reactivity patterns that are not observed in simpler anhydrides like phthalic anhydride .
Eigenschaften
CAS-Nummer |
5665-50-9 |
|---|---|
Molekularformel |
C16H8O3 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
naphtho[1,2-f][2]benzofuran-8,10-dione |
InChI |
InChI=1S/C16H8O3/c17-15-13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14(13)16(18)19-15/h1-8H |
InChI-Schlüssel |
DOUQHYUWLTYTIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C(=O)OC4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B13754467.png)
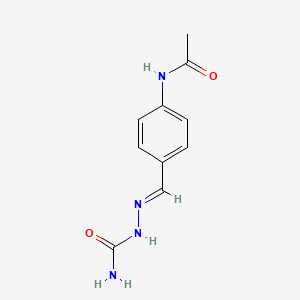


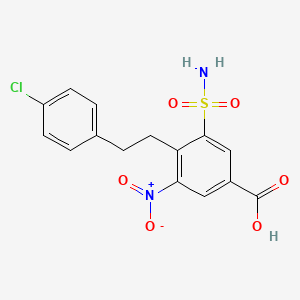

![2-(chloromethyl)-2-[(1E,3E)-4-(4-nitrophenyl)buta-1,3-dienyl]-1,3-dioxolane](/img/structure/B13754505.png)

![4-[(2,6-Dichloro-4-nitrophenyl)azo]-N-(4-nitrophenyl)aniline](/img/structure/B13754510.png)

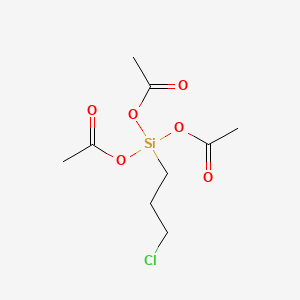
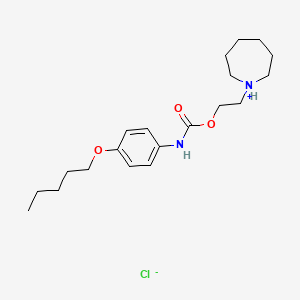
![alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide](/img/structure/B13754536.png)
